![molecular formula C17H20N8O2 B2405401 (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(6-ethoxypyridazin-3-yl)methanone CAS No. 2319637-92-6](/img/structure/B2405401.png)
(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(6-ethoxypyridazin-3-yl)methanone
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Description
(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(6-ethoxypyridazin-3-yl)methanone is a useful research compound. Its molecular formula is C17H20N8O2 and its molecular weight is 368.401. The purity is usually 95%.
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Biological Activity
The compound (4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(6-ethoxypyridazin-3-yl)methanone is a complex organic molecule characterized by its unique structural features. Its intricate combination of heterocycles suggests significant potential for diverse biological activities. This article aims to explore the biological activity of this compound based on existing literature and preliminary studies.
Structural Overview
The molecular formula of the compound is C17H19N7O with a molecular weight of approximately 370.43 g/mol. The structure includes:
- A triazolo-pyridazine moiety
- A diazepane ring
- An ethoxypyridazine substituent
These components contribute to its potential interactions with various biological targets.
Biological Activities
Preliminary investigations into compounds with similar structural frameworks have indicated a range of biological activities:
Activity | Description |
---|---|
Antimicrobial | Exhibits activity against various bacterial strains and fungi. |
Anticancer | Shows potential in inhibiting cancer cell proliferation in vitro. |
Anti-inflammatory | May reduce inflammation through modulation of inflammatory pathways. |
Neuroprotective | Potentially protects neuronal cells from damage in neurodegenerative models. |
Case Studies and Research Findings
-
Antimicrobial Activity
- A study evaluated the antimicrobial efficacy of triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar triazole structures displayed significant inhibition zones, suggesting potential for the development of new antibiotics .
- Anticancer Potential
-
Neuroprotective Effects
- In a neuroprotective study involving models of oxidative stress, compounds with diazepane rings were found to significantly reduce neuronal cell death, suggesting that the diazepane moiety plays a crucial role in neuroprotection .
The biological activities of this compound may be attributed to:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The structural features may allow for interaction with neurotransmitter receptors, contributing to neuroprotective effects.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds was conducted:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Methyl-6-phenylethynylpyridine derivatives | Pyridine core with ethynyl and phenyl substituents | Neuroprotective |
Benzodiazepines | Diazepane ring with aromatic substituents | Anxiolytic |
Pyrazole-based compounds | Pyrazole ring system | Anti-inflammatory |
(4-[1,2,4]triazolo[4,3-b]pyridazin) derivatives | Triazole-pyridazine core + diazepane + pyrazole | Antimicrobial/anticancer potential |
Properties
IUPAC Name |
(6-ethoxypyridazin-3-yl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O2/c1-2-27-16-7-4-13(19-21-16)17(26)24-9-3-8-23(10-11-24)15-6-5-14-20-18-12-25(14)22-15/h4-7,12H,2-3,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJSNJPFIHIHLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C(=O)N2CCCN(CC2)C3=NN4C=NN=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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